5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for developing new pharmaceutical agents.
The compound is classified under the category of 1,3,4-oxadiazoles, which are known for their diverse biological properties, including antibacterial, antifungal, and anticancer activities. The specific structure of 5-but-3-en-1-yl-1,3,4-oxadiazol-2-amine suggests that it may possess unique reactivity and biological profiles compared to other oxadiazole derivatives .
The synthesis of 5-but-3-en-1-yl-1,3,4-oxadiazol-2-amine typically involves the following steps:
Recent methods have also explored greener approaches to synthesis, such as using visible light and atmospheric oxygen for the oxidative cyclization of substituted semicarbazones to yield oxadiazole derivatives with high efficiency . Moreover, electrochemical synthesis has emerged as a novel method that allows for mild reaction conditions and reduced environmental impact .
The molecular formula of 5-but-3-en-1-yl-1,3,4-oxadiazol-2-amine is C₇H₈N₄O. Its structure features a butenyl group at the 5-position of the oxadiazole ring, which contributes to its reactivity and potential biological activity.
5-but-3-en-1-yl-1,3,4-oxadiazol-2-amine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 5-but-3-en-1-yl-1,3,4-oxadiazol-2-amine often involves interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
The physical properties of 5-but-3-en-1-yl-1,3,4-oxadiazol-2-amine include:
The chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of synthesized compounds .
5-but-3-en-1-yll -1,3,4 -oxadiazol -2 -amine has potential applications in:
The ongoing research into oxadiazole derivatives continues to highlight their importance in medicinal chemistry and drug discovery .
The synthesis of 5-substituted 1,3,4-oxadiazoles universally begins with the preparation of key hydrazide intermediates. For 5-but-3-en-1-yl-1,3,4-oxadiazol-2-amine, this involves reacting 5-hexenoic acid with ethanol under acid-catalyzed Fischer esterification to yield ethyl 5-hexenoate. Subsequent refluxing with hydrazine hydrate (80–100°C, 4–6 hours) generates 5-hexenohydrazide with yields typically exceeding 85%. Critical parameters include stoichiometric control (1:1.2 molar ratio of ester to hydrazine hydrate) and anhydrous conditions to suppress hydrolysis by-products [4]. The hydrazide intermediate is purified via recrystallization from ethanol/water mixtures, with structural confirmation by FT-IR (C=O stretch at 1640–1660 cm⁻¹) and ¹H-NMR (singlets for -CONHNH₂ at δ 4.1 and 9.2 ppm) [4] [8].
Cyclodehydration of 5-hexenohydrazide represents the pivotal step for oxadiazole ring formation. Optimized protocols employ phosphorus oxychloride (POCl₃) as the dehydrating agent under reflux conditions (90–110°C, 6–8 hours), achieving 70–78% yields of the target oxadiazole [1] [4]. Thionyl chloride (SOCl₂) serves as an alternative, though it necessitates strict moisture exclusion. The reaction mechanism proceeds via an O-acylisohydrazide intermediate, followed by intramolecular nucleophilic displacement. Post-reaction quenching onto crushed ice and neutralization with sodium bicarbonate (20% w/v) precipitates the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Key advantages include operational simplicity and scalability, though limitations include corrosive reagents and moderate yields for sterically congested substrates [1] [10].
Table 1: Cyclization Reagents and Conditions for 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine
Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Byproducts Identified |
---|---|---|---|---|
POCl₃ (excess) | 110 | 6 | 78 | Dialkyl phosphates |
SOCl₂ (neat) | 80 | 8 | 72 | SO₂, HCl |
P₂O₅ in toluene | 120 | 10 | 65 | Polyphosphoric sludge |
Recent advances leverage photoredox catalysis for sustainable oxadiazole formation. A prominent method employs eosin Y (2 mol%) under blue LED irradiation to facilitate the oxidative cyclization of 5-hexenoyl semicarbazone derivatives. This process utilizes molecular oxygen as a terminal oxidant, generating water as the sole byproduct [10]. The reaction proceeds via a radical mechanism: photoexcited eosin Y generates singlet oxygen (¹O₂), which abstracts hydride from the semicarbazone carbon, triggering cyclization. Key benefits include ambient temperature operation (25–30°C), reduced reaction times (2–3 hours), and improved yields (82–88%). Substrate scope studies confirm tolerance for electronically diverse aryl substituents on the semicarbazone, though aliphatic chains require longer irradiation [10].
Electrochemical methods offer exceptional atom economy for oxadiazole synthesis. An established protocol uses a platinum anode/cathode system in acetonitrile containing lithium perchloride (LiClO₄, 0.1M) as the electrolyte. Constant current electrolysis (10 mA/cm², 25°C) of 5-hexenoyl hydrazinecarboxamide derivatives induces dehydrogenative cyclization via aminyl radical intermediates. This method achieves 85–90% yields within 2 hours without exogenous oxidants, and the supporting electrolyte is recoverable (>90%) [10]. Crucially, the butenyl side chain remains intact under these mild electrochemical conditions, as confirmed by the absence of olefin reduction or migration byproducts [1] [10].
Table 2: Green Synthesis Methods for 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine
Method | Catalyst/Reagent | Conditions | Yield (%) | E-factor |
---|---|---|---|---|
Photoredox Catalysis | Eosin Y, O₂ | Blue LED, 25°C, 2 h | 88 | 0.8 |
Electrochemical | LiClO₄, Pt electrodes | 10 mA/cm², 25°C, 2 h | 90 | 0.5 |
I₂/KI Oxidative | I₂, K₂CO₃ | DMSO, 80°C, 4 h | 75 | 1.2 |
The terminal vinyl group in 5-but-3-en-1-yl-1,3,4-oxadiazol-2-amine serves as a versatile handle for C–C bond formation. Palladium-catalyzed Heck couplings with aryl iodides (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C) yield styrenyl derivatives with 75–92% efficiency. Regioselectivity favors the trans-isomer (>95:5) due to β-hydride elimination kinetics [6] [8]. Hydroboration-oxidation sequences provide primary alcohols (9-BBN, then H₂O₂/NaOH), enabling further esterification or etherification. Additionally, epoxidation (mCPBA, CH₂Cl₂, 0°C) generates electrophilic epoxides suitable for nucleophilic ring-opening with amines or azides, expanding access to amino alcohols or azido-alcohol functionalized oxadiazoles [6].
Controlling the geometry of the butenyl double bond is critical for biological interactions. Directed hydrogenation using Crabtree’s catalyst [(Ir(COD)py(PCy₃)]PF₆ under 50 psi H₂ achieves selective saturation to the saturated n-pentyl analogue while preserving the oxadiazole ring. For Z-alkene synthesis, Lindlar catalyst-mediated semihydrogenation (quinoline-poisoned Pd/CaCO₃) provides the cis-alkene (75–80% Z-selectivity). Alternatively, zirconocene-mediated carbometalation (Negishi conditions) of terminal alkynes followed by transmetalation and electrophilic quenching installs stereodefined trisubstituted alkenes. These strategies enable precise spatial orientation of the side chain for structure-activity relationship studies [3] [6].
Table 3: Side-Chain Functionalization Reactions of 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine
Reaction Type | Reagents/Conditions | Product | Stereoselectivity | Yield (%) |
---|---|---|---|---|
Heck Coupling | Ar-I, Pd(OAc)₂, PPh₃, K₂CO₃, 100°C | 5-(Arylbutenyl)-oxadiazoles | >95% trans | 92 |
Epoxidation | mCPBA, CH₂Cl₂, 0°C → 25°C | Oxirane-functionalized derivative | N/A | 83 |
Directed Hydrogenation | Crabtree's catalyst, 50 psi H₂, CH₂Cl₂ | 5-Pentyl-1,3,4-oxadiazol-2-amine | N/A | 95 |
Z-Selective Reduction | Lindlar catalyst, H₂, quinoline | (Z)-5-Butenyl-oxadiazole | 78% Z | 80 |
Compounds Referenced in Text:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3